molecular formula C16H23ClN2O2 B7154428 N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide

N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide

Cat. No.: B7154428
M. Wt: 310.82 g/mol
InChI Key: UTPYRCQCRIFOEZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with an ethyl and a hydroxyl group. The propanamide moiety completes its structure, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-13-9-19(10-15(13)20)11(2)16(21)18-8-12-4-6-14(17)7-5-12/h4-7,11,13,15,20H,3,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPYRCQCRIFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1O)C(C)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with 3-ethyl-4-hydroxypyrrolidine to yield the desired product. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(3-methyl-4-hydroxypyrrolidin-1-yl)propanamide
  • N-[(4-bromophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide
  • N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-methoxypyrrolidin-1-yl)propanamide

Highlighting Uniqueness

Compared to its analogs, N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-hydroxypyrrolidin-1-yl)propanamide exhibits unique properties due to the presence of the ethyl and hydroxyl groups on the pyrrolidine ring. These functional groups enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

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